molecular formula C11H13BrN2O6 B12736213 (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione CAS No. 134528-32-8

(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione

Katalognummer: B12736213
CAS-Nummer: 134528-32-8
Molekulargewicht: 349.13 g/mol
InChI-Schlüssel: GCQYYIHYQMVWLT-GAIVKHFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a stereoisomer of Sorivudine, a known antiviral agent, differing in the configuration of the bromoethenyl group (Z vs. E isomer). Its molecular formula is C₁₁H₁₃BrN₂O₆, with an average mass of 349.137 g/mol and a monoisotopic mass of 347.995698 g/mol . The arabinofuranosyl moiety and bromoethenyl substituent are critical for its biological activity, particularly in antiviral applications. Limited toxicity data suggest an LD₅₀ of >5 g/kg in dogs (oral), indicating moderate acute toxicity .

Eigenschaften

CAS-Nummer

134528-32-8

Molekularformel

C11H13BrN2O6

Molekulargewicht

349.13 g/mol

IUPAC-Name

5-[(Z)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1-/t6-,7-,8+,10-/m1/s1

InChI-Schlüssel

GCQYYIHYQMVWLT-GAIVKHFYSA-N

Isomerische SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C\Br

Kanonische SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the arabinofuranosyl moiety and the pyrimidinedione core.

    Glycosylation Reaction: The arabinofuranosyl moiety is glycosylated with the pyrimidinedione core under acidic conditions to form the nucleoside analog.

    Bromination: The final step involves the bromination of the ethenyl group to introduce the bromoethenyl functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to increase yield and purity. The process may also include purification steps like recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as an antiviral agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes.

Medicine

In medicine, (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione has been investigated for its potential therapeutic applications, particularly in the treatment of viral infections.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and as a precursor for the synthesis of other biologically active molecules.

Wirkmechanismus

The mechanism of action of (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione involves its incorporation into viral DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts the viral replication process, making it an effective antiviral agent. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis.

Vergleich Mit ähnlichen Verbindungen

Sorivudine [(E)-Isomer]

  • Molecular Formula : C₁₁H₁₃BrN₂O₆ (identical to the Z-isomer).
  • Key Differences : The (E)-configuration of the bromoethenyl group enhances antiviral potency against herpesviruses, as seen in clinical studies .
  • Toxicity : Higher acute toxicity (LD₅₀ >2 g/kg in rodents, subcutaneous) compared to the Z-isomer .

FMAU (1-[2-Deoxy-2-fluoro-β-D-arabinofuranosyl]-5-methyl-2,4(1H,3H)-pyrimidinedione)

  • Molecular Formula : C₁₀H₁₄FN₂O₅.
  • Modifications : Fluorination at the 2'-position and a methyl group at C3.
  • Applications : Antiviral and anticancer agent; fluorine enhances metabolic stability .
  • Safety : Classified for acute oral toxicity (Category 4, H302) and skin irritation (H315) .

1-β-D-Arabinofuranosyl-5-methyl-2,4(1H,3H)-pyrimidinedione

  • Molecular Formula : C₁₀H₁₄N₂O₆.
  • Modifications : Lacks the bromoethenyl group; methyl substitution at C4.
  • Uses : Intermediate in nucleoside synthesis.
  • Hazards : Similar toxicity profile to FMAU (H302, H315, H319) .

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)

  • Molecular Formula : C₉H₁₃BrN₂O₂.
  • Modifications : Alkyl substituents (1-methylpropyl) at N3.
  • Demonstrates how substituent positioning dictates function .
  • Regulatory Status : Listed as a toxic chemical under TRI guidelines .

5-Iodo-1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-2,4(1H,3H)-pyrimidinedione

  • Molecular Formula : C₁₅H₁₇IN₂O₉.
  • Modifications : Iodine at C5 and acetyl-protected sugar moiety.
  • Applications : Used in radiopharmaceutical research; higher molecular weight (496.21 g/mol ) affects pharmacokinetics .

Structural and Functional Analysis

Table 1: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use Toxicity (LD₅₀ or GHS)
(Z)-Target Compound C₁₁H₁₃BrN₂O₆ 349.14 Z-bromoethenyl, arabinofuranosyl Antiviral (potential) >5 g/kg (dog, oral)
Sorivudine (E-isomer) C₁₁H₁₃BrN₂O₆ 349.14 E-bromoethenyl, arabinofuranosyl Antiviral >2 g/kg (rodent, s.c.)
FMAU C₁₀H₁₄FN₂O₅ 258.23 2'-fluoro, 5-methyl Antiviral/anticancer H302, H315
5-Methyl Derivative C₁₀H₁₄N₂O₆ 258.23 5-methyl Laboratory chemical H302, H315
Bromacil C₉H₁₃BrN₂O₂ 261.12 3-(1-methylpropyl), 5-bromo Herbicide EPA Toxic Chemical List
5-Iodo Acetylated Derivative C₁₅H₁₇IN₂O₉ 496.21 5-iodo, tri-O-acetyl Radiopharmaceuticals Not reported

Research Findings and Implications

  • Stereochemistry : The Z-isomer’s bromoethenyl configuration may reduce antiviral efficacy compared to Sorivudine’s E-isomer, as seen in analogous nucleoside derivatives .
  • Substituent Effects: Fluorination (FMAU) and iodination () alter metabolic stability and binding affinity, while alkyl groups (Bromacil) shift applications to non-medical uses .
  • Toxicity Trends: Arabinofuranosyl derivatives with halogen substituents (Br, F) generally exhibit higher acute toxicity than non-halogenated analogs .

Biologische Aktivität

(Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione (commonly referred to as BV-araU or Sorivudine) is a nucleoside analog with significant biological activity, particularly in the fields of antiviral and anticancer research. This compound's structure and properties have made it a subject of interest for various therapeutic applications.

  • Molecular Formula : C₁₁H₁₃BrN₂O₆
  • Molecular Weight : 349.1347 g/mol
  • CAS Number : 134528-32-8
  • Density : 1.979 g/cm³
  • Refractive Index : 1.746

The biological activity of (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione primarily revolves around its role as an antiviral agent. It functions by mimicking naturally occurring nucleosides, thereby interfering with viral replication processes.

Antiviral Activity

Research has demonstrated that BV-araU exhibits potent activity against several viruses, including:

  • Herpes Simplex Virus (HSV)
  • Cytomegalovirus (CMV)
  • Human Immunodeficiency Virus (HIV)

In vitro studies have shown that BV-araU can inhibit viral replication by integrating into the viral genome and disrupting the synthesis of viral nucleic acids.

Anticancer Properties

Apart from its antiviral properties, BV-araU has also been investigated for its anticancer potential. The compound has shown efficacy in:

  • Inhibiting tumor cell proliferation
  • Inducing apoptosis in cancer cells

These effects are attributed to its ability to interfere with DNA synthesis and repair mechanisms in rapidly dividing cells.

Case Studies and Research Findings

Several studies have highlighted the biological activities of BV-araU:

  • Antiviral Efficacy : A study published in Antiviral Research demonstrated that BV-araU effectively reduced viral load in cell cultures infected with HSV and CMV, showcasing a dose-dependent response .
  • Cancer Cell Studies : In a study published in Cancer Chemotherapy and Pharmacology, BV-araU was tested on various cancer cell lines, where it was found to induce apoptosis through the activation of caspase pathways .
  • Combination Therapies : Research has explored the use of BV-araU in combination with other antiviral agents, revealing enhanced efficacy against resistant strains of viruses .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMechanismReference
AntiviralHSVInhibition of viral replication
AntiviralCMVDisruption of nucleic acid synthesis
AnticancerVarious cancer cell linesInduction of apoptosis
Combination TherapyResistant virus strainsEnhanced efficacy with other antivirals

Q & A

Basic: What are the common synthetic routes for (Z)-1-beta-D-Arabinofuranosyl-5-(2-bromoethenyl)-2,4(1H,3H)-pyrimidinedione, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleoside analog modification. A key step involves introducing the 2-bromoethenyl group at the C5 position of the pyrimidinedione core. Methods include:

  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Heck reaction) to install the bromoethenyl moiety. Reaction temperature (60–90°C) and catalyst loading (1–5 mol%) critically affect stereoselectivity and by-product formation .
  • Protecting group strategies : Use of dimethoxytrityl (DMT) groups on the arabinofuranosyl sugar to prevent undesired side reactions during bromoethenylation. Deprotection with acetic acid/water mixtures ensures sugar integrity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may increase epimerization risk. Yields range from 40–65% under optimized conditions .

Advanced: How can computational methods (e.g., DFT) resolve ambiguities in the stereochemical configuration of the bromoethenyl group?

Density Functional Theory (DFT) calculations predict the stability of (Z)- vs. (E)-isomers by comparing Gibbs free energy differences. Key steps:

  • Geometry optimization : Using B3LYP/6-31G(d) basis sets to model the bromoethenyl-pyrimidinedione system. The (Z)-isomer is typically 8–12 kcal/mol more stable due to reduced steric hindrance between the bromine and sugar moiety .
  • NMR chemical shift prediction : GIAO (Gauge-Independent Atomic Orbital) methods correlate computed 13C^{13}\text{C} shifts with experimental data to confirm the (Z)-configuration .
  • X-ray crystallography validation : Single-crystal structures (if available) provide definitive proof, but DFT-guided synthesis reduces trial-and-error in crystal growth .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Based on structurally related arabinofuranosyl pyrimidinediones:

  • Hazard classification : Acute toxicity (Oral Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use nitrile gloves, fume hoods, and closed systems during synthesis .
  • First aid : For skin contact, wash immediately with water for 15+ minutes. For inhalation, move to fresh air and seek medical attention .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent decomposition .

Advanced: How can researchers optimize HPLC methods to separate (Z)- and (E)-isomers during purity analysis?

  • Column selection : Use chiral stationary phases (e.g., Chiralpak IA) or reverse-phase C18 columns with 3 µm particle size for high resolution .
  • Mobile phase : Acetonitrile/ammonium acetate buffer (10 mM, pH 6.5) in a gradient elution (5–40% acetonitrile over 20 min). The (Z)-isomer typically elutes 1–2 min earlier due to polarity differences .
  • Detection : UV monitoring at 260 nm (pyrimidine absorption band) with a detection limit of 0.1 µg/mL .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • 1H^1\text{H} and 13C^{13}\text{C} NMR : Key signals include the anomeric proton (δ 5.8–6.2 ppm, doublet) and bromoethenyl protons (δ 6.5–7.0 ppm, coupling constant Jtrans=1214 HzJ_{trans} = 12–14\ \text{Hz}) .
  • Mass spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]+^+ with <2 ppm error. Fragmentation patterns distinguish sugar and aglycone moieties .
  • IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm1^{-1}) and C-Br (550–600 cm1^{-1}) validate functional groups .

Advanced: How can contradictory data on bromoethenyl group reactivity be reconciled across studies?

Discrepancies often arise from:

  • Solvent polarity : High-polarity solvents stabilize transition states in bromoethenylation, altering reaction rates. For example, DMSO increases electrophilicity of bromine, accelerating substitution but risking sugar ring opening .
  • Catalyst choice : Pd(PPh3_3)4_4 vs. Pd(OAc)2_2 may favor different pathways (e.g., oxidative addition vs. ligand-assisted coupling). Kinetic studies under inert vs. aerobic conditions clarify mechanisms .
  • By-product analysis : LC-MS identifies dimers or dehalogenated products. Adjusting equivalents of vinyl bromide (1.2–1.5 eq.) minimizes these .

Basic: What are the recommended storage conditions to ensure compound stability?

  • Temperature : –20°C for long-term storage (>6 months). Short-term use allows 2–8°C if protected from light .
  • Desiccation : Use vacuum-sealed containers with silica gel to prevent hydrolysis of the arabinofuranosyl moiety .
  • Stability monitoring : Monthly HPLC checks for degradation (e.g., free pyrimidinedione or de-brominated products) .

Advanced: What strategies mitigate racemization during glycosidic bond formation in analogs of this compound?

  • Kinetic control : Low-temperature (–40°C) glycosylation with 2,2,2-trifluoroethyl β-D-arabinofuranoside donors minimizes anomeric inversion .
  • Protecting groups : Acetyl or benzoyl groups at C2' and C3' positions stabilize the transition state, reducing epimerization .
  • Enzymatic methods : Lipase-catalyzed transesterification under mild conditions (pH 7.0, 25°C) preserves stereochemistry with >90% enantiomeric excess .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.